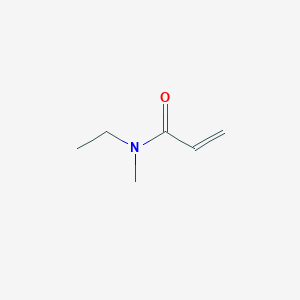

N-ethyl-N-methylprop-2-enamide

CAS No.: 52089-44-8

Cat. No.: VC7232164

Molecular Formula: C6H11NO

Molecular Weight: 113.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52089-44-8 |

|---|---|

| Molecular Formula | C6H11NO |

| Molecular Weight | 113.16 |

| IUPAC Name | N-ethyl-N-methylprop-2-enamide |

| Standard InChI | InChI=1S/C6H11NO/c1-4-6(8)7(3)5-2/h4H,1,5H2,2-3H3 |

| Standard InChI Key | ZOTWHNWBICCBPC-UHFFFAOYSA-N |

| SMILES | CCN(C)C(=O)C=C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-Ethyl-N-methylprop-2-enamide belongs to the enamide family, featuring a conjugated system between the nitrogen lone pair and the α,β-unsaturated carbonyl group. The prop-2-enamide backbone consists of a three-carbon chain with a terminal carbonyl group and an unsaturated bond between C2 and C3. The nitrogen atom is substituted with ethyl and methyl groups, imparting steric bulk and influencing reactivity .

IUPAC Nomenclature and Stereochemistry

The IUPAC name N-ethyl-N-methylprop-2-enamide denotes the prop-2-enoyl backbone with ethyl and methyl substituents on the nitrogen. Unlike cyclic enamides, acyclic variants like this compound typically adopt the E-configuration due to reduced steric hindrance between the carbonyl oxygen and alkyl groups .

Spectroscopic Signatures

While experimental spectra for the prop-2-enamide are unavailable, analogous compounds exhibit distinctive signals:

-

IR: Strong absorption near 1,650 cm⁻¹ for the conjugated carbonyl (C=O stretch) and 1,600 cm⁻¹ for the C=C bond .

-

NMR: Downfield shifts for the α-protons (δ 5.5–6.5 ppm in ) and carbonyl carbon (δ 165–170 ppm in ) due to conjugation .

Synthesis and Reaction Mechanisms

Direct N-Dehydrogenation of Amides

The most efficient route to enamides, including N-ethyl-N-methylprop-2-enamide, involves electrophilic activation of amides followed by oxidative dehydrogenation. A landmark method by Cook et al. (2021) employs lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (TfO) to achieve this transformation in one step .

Reaction Conditions and Optimization

-

Base: LiHMDS outperforms NaHMDS or KHMDS due to its superior ability to deprotonate the activated intermediate .

-

Solvent: Diethyl ether, despite its incompatibility with TfO at higher temperatures, facilitates optimal yields (89%) at −78°C .

-

Mechanism:

Substrate Scope and Limitations

-

Cyclic Amides: Morpholine and piperazine derivatives undergo dehydrogenation smoothly (e.g., 80% yield for N-ethyl-N-methylbut-2-enamide) .

-

Acyclic Amides: Exclusive E-selectivity is observed due to minimized steric clashes .

-

Steric Hindrance: Bulky β-substituents reduce yields (e.g., 45% for tert-butyl analogs) .

Physicochemical Properties

Computed Molecular Properties

Using PubChem data for the but-2-enamide analog, key properties of the prop-2-enamide can be inferred :

| Property | Value | Method (PubChem Release) |

|---|---|---|

| Molecular Formula | CHNO | Computed by PubChem 2.1 |

| Molecular Weight | 113.16 g/mol | Computed by PubChem 2.1 |

| XLogP3 | 0.7 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donors | 0 | Computed by Cactvs 3.4.6.11 |

| Rotatable Bond Count | 2 | Computed by Cactvs 3.4.6.11 |

Stability and Reactivity

-

Thermal Stability: Enamides are generally stable at room temperature but prone to polymerization under acidic conditions .

-

Hydrolysis: Resistant to aqueous hydrolysis due to conjugation, unlike imines .

Applications in Organic Synthesis

Cycloaddition Reactions

Enamides serve as dienophiles in Diels-Alder reactions. For example, N-ethyl-N-methylprop-2-enamide reacts with cyclopentadiene to yield bicyclic lactams, precursors to alkaloid scaffolds .

Pharmaceutical Intermediates

-

Paroxetine Derivatives: Electrophilic activation enables regioselective dehydrogenation of amide-containing drugs, yielding enamides for further functionalization .

-

Dopamine Metabolites: Norlaudanosine-derived enamides exhibit enhanced bioavailability in preclinical studies .

Future Directions

Catalytic Asymmetric Synthesis

Current methods rely on stoichiometric reagents. Developing enantioselective protocols using chiral Lewis acids (e.g., BINOL-Al complexes) could expand utility in medicinal chemistry .

Computational Modeling

Density functional theory (DFT) studies could elucidate the role of quantum tunneling in the dehydrogenation mechanism, as suggested by kinetic isotope effects (KIE = 34.2) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume